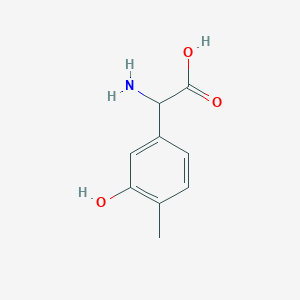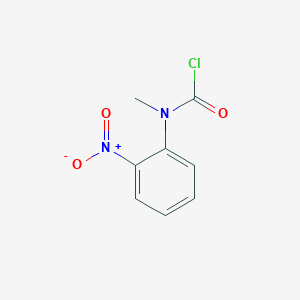
2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid is an organic compound with a unique structure that includes an amino group, a hydroxy group, and a methyl group attached to a phenyl ring, along with an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxy-4-methylbenzaldehyde with glycine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the aldehyde group being converted to the corresponding acetic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of 2-Amino-2-(3-oxo-4-methylphenyl)acetic acid.
Reduction: Formation of 2-Amino-2-(3-hydroxy-4-methylphenyl)ethylamine.
Substitution: Formation of 2-Amino-2-(3-nitro-4-methylphenyl)acetic acid.
Aplicaciones Científicas De Investigación
2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-(3-hydroxyphenyl)acetic acid: Lacks the methyl group on the phenyl ring.
2-Amino-2-(4-methylphenyl)acetic acid: Lacks the hydroxy group on the phenyl ring.
2-Amino-2-(3-hydroxy-4-methylphenyl)propanoic acid: Contains a propanoic acid moiety instead of an acetic acid moiety.
Uniqueness
2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid is unique due to the presence of both a hydroxy group and a methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of functional groups can lead to distinct properties and applications compared to similar compounds.
Propiedades
Fórmula molecular |
C9H11NO3 |
|---|---|
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
2-amino-2-(3-hydroxy-4-methylphenyl)acetic acid |
InChI |
InChI=1S/C9H11NO3/c1-5-2-3-6(4-7(5)11)8(10)9(12)13/h2-4,8,11H,10H2,1H3,(H,12,13) |
Clave InChI |
HMBPQOIKIYPJPU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(C(=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2-bis(4-chlorophenyl)-2-hydroxy-N-[3-(trifluoromethyl)benzyl]-1-ethanaminium chloride](/img/structure/B15157625.png)


![2-Chloro-4-[2-(3-nitrophenyl)ethynyl]pyrimidine](/img/structure/B15157636.png)


![1-(2,6-Bis(benzyloxy)pyridin-3-yl)-4-bromo-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B15157667.png)
![3-[(2,5-Dibromophenyl)methyl]pentane-2,4-dione](/img/structure/B15157679.png)

![(4-{2-Amino-1-[(isoquinolin-6-yl)carbamoyl]ethyl}phenyl)methyl 2,4-dimethylbenzoate; bis(methanesulfonic acid)](/img/structure/B15157687.png)



